Home > Products > Screening Compounds P143691 > N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide
N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide - 1798034-88-4

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide

Catalog Number: EVT-2997608
CAS Number: 1798034-88-4
Molecular Formula: C14H22N4O2
Molecular Weight: 278.356
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

Compound Description: (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been elucidated. The study reports its crystallographic parameters including space group, unit cell dimensions, and bond lengths obtained through X-ray diffraction. []

N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}sulfonamides

Compound Description: This group of compounds are described as Factor Xa inhibitors. Their activity levels are influenced by variations in their P1 groups, providing insights into binding interactions within the S1 primary specificity pocket of Factor Xa. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

Compound Description: This compound has shown promising anticancer activity. It exhibits marked inhibition against the proliferation of human colon cancer cell line HT-29, human lung adenocarcinoma cell line A549, and human gastric cancer cell line MKN45. []

N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

Compound Description: Epirimil is a potential anticonvulsant that has shown promising results in both in silico and in vivo studies. It displayed a prominent anticonvulsant effect in models of PTZ-induced seizures in rats and MES-induced seizures in mice, suggesting its potential as an active pharmaceutical ingredient. []

4-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl] morpholin-4-ium iodide (WSMPM)

Compound Description: WSMPM is a quaternary ammonium salt that acts as an effective photoinitiator, even in water-soluble systems. Its high molar absorptivity at 347 nm and good water solubility make it valuable in photopolymerization reactions. []

7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)-N-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)imidazo[1,2-a]pyrimidine-6-carboxamide (BIO-7488)

Compound Description: This compound is a potent and selective inhibitor of Interleukin receptor-associated kinase 4 (IRAK4), a key regulator of the innate immune system. It shows promise as a potential therapeutic for neuroinflammatory conditions like ischemic stroke. []

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine (NPPA)

Compound Description: NPPA is a potential template for drug design against chronic myelogenous leukemia (CML). Its structural features, particularly its interactions with the active site of the target enzyme kinase, highlight its potential as a basis for new CML drugs. []

(2R)-N-[3-[2-[(3-methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205)

Compound Description: AZD4205 acts as a potent and selective Janus Kinase 1 (JAK1) inhibitor. It shows promise in combating resistance mechanisms in cancer treatments and displays good preclinical pharmacokinetics. []

3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

Compound Description: NVP-BGJ398 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. It shows potential as an anti-cancer agent, particularly against bladder cancer overexpressing FGFR3. []

(4-Bromo-2-{[2-(morpholin-4-yl)ethylimino]methyl}phenolato)dioxidovanadium(V)

Compound Description: This compound is a mononuclear dioxidovanadium(V) complex. The vanadium atom in this complex is coordinated by a Schiff base ligand and two oxide ligands, resulting in a distorted square-pyramidal geometry. []

N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide

Compound Description: This compound's crystal structure reveals a conformation stabilized by a weak intramolecular π–π stacking interaction between its pyrimidine and benzene rings. []

4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide

Compound Description: The compound, a new crystal, was synthesized and characterized by various spectroscopic techniques, including 1H NMR, 13C- NMR, IR, MS, and X-ray single-crystal determination. It crystallizes in a monoclinic system with a space group P21/c. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

Compound Description: Imatinib, commonly used to treat leukemia, is a tyrosine kinase inhibitor. Its freebase form adopts an extended conformation and forms infinite hydrogen-bonded chains in its crystal structure. []

4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one

Compound Description: This compound features a phenyl ring nearly coplanar with an oxadiazole ring, both almost perpendicular to a pyridazine ring. Its crystal structure is stabilized by intramolecular C—H⋯Cl contact and intermolecular hydrogen bonds. []

5-Methyl-3,3-bis(morpholin-4-yl)-1-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indol-2-one

Compound Description: This compound's structure is characterized by multiple morpholine rings adopting chair conformations and an indol-2-one group. Intermolecular C—H⋯O interactions link the molecules in the crystal lattice. []

3-Chloro-N-(2-((2-dimethylamino) ethyl) (methyl) amino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl) pyrimidin-2-yl) amino) phenyl) propanamide

Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an anti-cancer drug. A sensitive analytical method, UPLC-QDa, has been developed to quantify its trace levels in Osimertinib mesylate. []

(1S,2R,4S)-1-[(morpholin-4-yl)methyl]-4-(prop-1-en-2-yl)cyclohexane-1,2-diol

Compound Description: This compound's crystal structure is stabilized by a network of intermolecular O—H⋯O and C—H⋯O hydrogen bonds, linking the molecules into layers. []

4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol

Compound Description: This compound, synthesized from a phenacyl thiocyanate and morpholine, features a strong intramolecular phenolic O—H⋯N hydrogen bond and weak intermolecular interactions in its crystal structure. []

N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib)

Compound Description: Acrizanib (LHA510) is a potent VEGFR-2 inhibitor designed for topical ocular delivery. It shows promise as a therapy for neovascular age-related macular degeneration, demonstrating efficacy in rodent models with limited systemic exposure after topical administration. []

N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide

Compound Description: This compound, labeled with carbon-11, serves as a promising PET radioligand for imaging brain metabotropic glutamate 1 (mGlu1) receptors. Its high brain uptake, specific binding profile, and suitable kinetic properties make it valuable for studying mGluR1 in vivo. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It shows promise for treating cancers, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines

Compound Description: This class of compounds, including neutral, anionic, and hydrated forms, exhibit significant electronic polarization and diverse hydrogen-bonding patterns in their crystal structures. These characteristics influence their solid-state packing and potential biological activities. []

(R)-4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine

Compound Description: This compound serves as a key intermediate in the synthesis of Ipatasertib, an inhibitor of AKT, a protein involved in cell growth and survival. Ipatasertib is being investigated for its potential in treating various cancers. []

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX, labeled with fluorine-18, acts as a promising radioligand for positron emission tomography (PET) imaging of mGluR1 in the brain. It exhibits favorable characteristics, including high brain uptake, specific binding, and suitable kinetics for imaging mGluR1 in vivo. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a novel fungicide with a pyrimidin-4-amine structure. It exhibits excellent fungicidal activity against various plant pathogens, surpassing commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

Compound Description: Compound 1 is a molecule with confirmed antibacterial activity against both Gram-positive and Gram-negative bacteria. Its structure features a pyrimidine ring linked to a triazole ring and a dichlorophenyl group. []

3-[(2-Chloroquinolin-3-yl)methyl]pyrimidin-4(3H)ones

Compound Description: This group of compounds represents a class of molecules synthesized through a regioselective alkylation method using iron nanoparticles. This reaction efficiently forms a C—N bond, leading to the formation of these pyrimidinone derivatives. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Compound Description: This compound is structurally characterized by single-crystal X-ray diffraction and studied theoretically using density functional theory (DFT) calculations. The study reveals details about its molecular geometry, electronic structure, and intermolecular interactions. []

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate

Compound Description: The crystal structure of this compound reveals a chair conformation for the piperidine ring and a network of hydrogen bonds, including water-mediated interactions, contributing to the crystal packing. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

Compound Description: BAY 41-2272 is a soluble guanylyl cyclase (sGC) stimulator. It has shown vasodilatory effects, particularly in pulmonary arteries, suggesting potential therapeutic applications for pulmonary hypertension. [, ]

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin- 4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This series of compounds exhibits enhanced antimicrobial activity compared to the reference drug Streptomycin. Docking studies suggest potential interactions with the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), which are relevant targets for antimicrobial agents. []

2-(3,5-bis-trifluoromethylphenyl)-N-methyl-N-(6-morpholin-4-yl-4-o-tolyl-pyridin-3-yl)-isobutyramide

Compound Description: This compound displays a high affinity for the NK-1 receptor, a target involved in various physiological processes, including pain transmission and inflammation. This affinity suggests its potential use in treating diseases related to NK-1 receptor activity. []

N-[6-(cis-2,6-dimethyl-morpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide

Compound Description: This compound, specifically its salts, has been prepared and characterized. Although its specific biological activity or therapeutic potential is not mentioned, its structural features suggest it might have relevance in medicinal chemistry. []

(1R,4aS,10aR)-1,4a-Dimethyl-N-[(morpholin-4-yl)carbothioyl]-7-(propan-2-yl)-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxamide

Compound Description: This compound's crystal structure reveals chair conformations for both its cyclohexane and morpholine rings, and its molecular packing is stabilized by N—H⋯O hydrogen bonds. []

4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine

Compound Description: The title compound, featuring a triazine ring, phenyl group, and morpholine moiety, forms a structure stabilized by C—H⋯N and C—H⋯O hydrogen bonds. Its crystallographic data provides insights into its molecular conformation and packing arrangement. []

4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium perchlorate

Compound Description: This compound's crystal structure features a morpholinium ring in a chair conformation and a biphenyl system with a dihedral angle between the rings. The packing is influenced by N—H⋯N hydrogen bonds and C—H⋯O interactions. []

4-[(2′-Cyanobiphenyl-4-yl)methyl]morpholin-4-ium hexafluoridophosphate

Compound Description: This compound's cation features a morpholine ring in a chair conformation and a biphenyl system with a specific dihedral angle. Its crystal structure is stabilized by N—H⋯N and C—H⋯F hydrogen bonds. []

4-[(2-Hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile

Compound Description: This compound, synthesized via a multicomponent reaction, is stabilized by intramolecular O—H⋯N and C—H⋯O hydrogen bonds. Intermolecular C—H⋯N hydrogen bonds link the molecules in the crystal lattice. []

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This chiral compound's structure features a pyrimidine ring, a pyrazole ring, and a tetrahydrofuran ring. It exhibits an intramolecular hydrogen bond involving the secondary amine group and a pyrimidine nitrogen atom. []

N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

Compound Description: This racemic compound exists as a pair of enantiomers in its crystal structure. Each enantiomer exhibits an intramolecular N—H⋯N hydrogen bond. []

Overview

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in treating various cellular proliferative disorders, including cancer. This compound belongs to a class of molecules known as kinase inhibitors, which are designed to interfere with the function of specific enzymes involved in cell signaling pathways that regulate cell growth and proliferation.

Source

The compound has been documented in several scientific studies and patent filings, emphasizing its therapeutic potential. Notably, it is mentioned in the European patent EP3733184B1, which discusses its synthesis and application in treating various cancers .

Classification

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide can be classified as:

  • Chemical Class: Pyrimidine derivatives
  • Function: Kinase inhibitor
  • Therapeutic Area: Oncology (cancer treatment)
Synthesis Analysis

Methods

The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide typically involves the reaction of 2-morpholinopyrimidine with pentanoyl chloride. The reaction is generally conducted in an organic solvent under controlled conditions.

Technical Details

  • Reagents:
    • 2-Morpholinopyrimidine
    • Pentanoyl chloride
    • Base (e.g., triethylamine)
  • Solvent: Dichloromethane is commonly used.
  • Conditions: The reaction is performed at room temperature, followed by purification through column chromatography to isolate the desired product.
Molecular Structure Analysis

Structure

The molecular structure of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide can be described using its IUPAC name and molecular formula:

  • IUPAC Name: N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide
  • Molecular Formula: C_{14}H_{22}N_{4}O_{2}

Structural Data

The compound features a morpholine ring attached to a pyrimidine moiety, with a pentanamide side chain. The presence of these functional groups contributes to its biological activity.

Chemical Reactions Analysis

Types of Reactions

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide can undergo several chemical reactions:

  1. Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction can occur with sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Nucleophilic substitution can happen at the pyrimidine ring under basic conditions.

Common Reagents and Conditions

Reagents used for these reactions include:

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Solvents: Ethanol, methanol
Mechanism of Action

Process

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide primarily acts by inhibiting specific enzymes involved in inflammatory responses and cellular proliferation:

  1. Target Enzymes:
    • Inducible Nitric Oxide Synthase (iNOS)
    • Cyclooxygenase-2 (COX-2)
  2. Mode of Action:
    The compound forms hydrophobic interactions with the active sites of these enzymes, leading to reduced production of nitric oxide and prostaglandins, which are key mediators in inflammation.

Data on Pharmacodynamics

Research indicates that this compound significantly reduces iNOS and COX-2 mRNA expression in macrophage cells stimulated by lipopolysaccharides, suggesting its potential as an anti-inflammatory agent.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide include:

  • State: Solid at room temperature
  • Solubility: Moderately soluble in organic solvents

Chemical Properties

Key chemical properties include:

  • Molecular Weight: Approximately 266.35 g/mol
  • Boiling Point: Not specified but can be inferred based on structural components.

Analyses indicate favorable absorption and distribution characteristics, suggesting potential for effective bioavailability .

Applications

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide has several scientific applications:

  1. Cancer Treatment: As a kinase inhibitor, it shows promise in targeting various cancers by disrupting critical signaling pathways involved in tumor growth.
  2. Anti-inflammatory Research: Its ability to inhibit COX-2 and iNOS positions it as a candidate for developing new anti-inflammatory therapies.

Properties

CAS Number

1798034-88-4

Product Name

N-((2-morpholinopyrimidin-4-yl)methyl)pentanamide

IUPAC Name

N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]pentanamide

Molecular Formula

C14H22N4O2

Molecular Weight

278.356

InChI

InChI=1S/C14H22N4O2/c1-2-3-4-13(19)16-11-12-5-6-15-14(17-12)18-7-9-20-10-8-18/h5-6H,2-4,7-11H2,1H3,(H,16,19)

InChI Key

UQWJZKZAYJVFIR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NCC1=NC(=NC=C1)N2CCOCC2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.